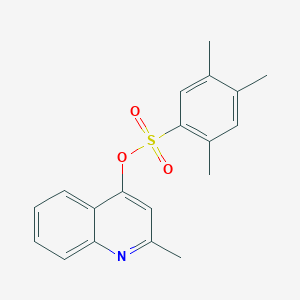
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. The fluorescence of the compound is quenched upon binding to the biomolecule, which allows for the detection of the biomolecule.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not used as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in lab experiments is its high sensitivity and selectivity for biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations is that it is not suitable for in vivo experiments as it is not membrane permeable.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in scientific research. One direction is the development of new metal complexes using the compound as a ligand. Another direction is the modification of the compound to improve its membrane permeability for in vivo experiments. Additionally, the compound could be used in the development of new diagnostic tools for the detection of biomolecules in biological samples.
Conclusion:
This compound is a useful compound for scientific research. It has been widely used as a fluorescent probe and ligand for the synthesis of metal complexes. The compound has high sensitivity and selectivity for biomolecules, making it a valuable tool for the detection of biomolecules in biological samples. There are several future directions for the use of the compound in scientific research, including the development of new metal complexes and diagnostic tools.
Métodos De Síntesis
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate can be synthesized using various methods. One of the most common methods is the reaction between 2-methylquinoline and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate has been widely used in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and carbohydrates. It has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.
Propiedades
Fórmula molecular |
C19H19NO3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2-methylquinolin-4-yl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO3S/c1-12-9-14(3)19(10-13(12)2)24(21,22)23-18-11-15(4)20-17-8-6-5-7-16(17)18/h5-11H,1-4H3 |
Clave InChI |
PGMGPVUKSUUXHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

